magnesium bis(2-propylcyclopenta-1,3-diene)
Description
Significance of Organomagnesium Chemistry in Modern Chemical Synthesis and Catalysis
Organomagnesium chemistry is a cornerstone of modern synthetic chemistry, with applications ranging from pharmaceuticals to polymers. wikipedia.org The most well-known organomagnesium compounds are Grignard reagents, which are widely used for forming carbon-carbon bonds. wikipedia.orgbethunecollege.ac.in These compounds are valued for their strong nucleophilic character, allowing them to react with a variety of electrophiles. bethunecollege.ac.in Beyond their use as stoichiometric reagents, organomagnesium compounds are increasingly being explored for their catalytic activities. wikipedia.orggoogle.com They have shown promise in catalyzing reactions such as hydroboration and nucleophilic cyclizations. wikipedia.org The versatility and reactivity of organomagnesium compounds make them indispensable tools for chemists in both academic and industrial settings. wikipedia.org
Fundamental Role of Cyclopentadienyl (B1206354) Ligands in Main Group Organometallic Chemistry
Cyclopentadienyl (Cp) ligands are ubiquitous in organometallic chemistry due to their ability to form stable complexes with a wide range of metals, including main group elements like magnesium. gla.ac.uk The Cp ligand is an aromatic, five-membered ring that can bond to a metal center in a variety of ways, most commonly in a η⁵-fashion where all five carbon atoms are involved in the bonding. wikipedia.org This interaction creates a strong, stable bond that can stabilize the metal center in various oxidation states. gla.ac.uk The Cp ligand is often considered a "spectator" ligand, meaning it provides a stable coordination environment for the metal without directly participating in the chemical reaction. gla.ac.uk However, the electronic and steric properties of the Cp ligand can be tuned by adding substituents to the ring, which in turn can influence the reactivity and catalytic activity of the resulting metal complex. numberanalytics.com
Overview of Substituted Cyclopentadienyl Magnesium Complexes in Academic Research
Substituted cyclopentadienyl magnesium complexes, often referred to as substituted magnesocenes, are a subject of ongoing academic research. These compounds are typically synthesized by reacting a substituted cyclopentadiene (B3395910) with a magnesium source, such as dibutylmagnesium. uni-saarland.de The substituents on the cyclopentadienyl ring can range from simple alkyl groups to more complex phosphine (B1218219) or silyl (B83357) groups. nih.govnih.gov The nature of these substituents can significantly impact the structure and reactivity of the resulting magnesium complex. For example, bulky substituents can be used to create sterically hindered environments around the magnesium center, which can be useful for controlling the selectivity of catalytic reactions. wikipedia.org The introduction of functional groups, such as phosphines, can also allow these complexes to be used as ligands in the synthesis of other metal complexes. nih.gov
Research Context and Potential Significance of Magnesium;2-propylcyclopenta-1,3-diene within Organometallic Chemistry
Within the broader context of substituted cyclopentadienyl magnesium complexes, a hypothetical compound such as "Magnesium;2-propylcyclopenta-1,3-diene" would be of interest for several reasons. The 2-propyl substituent on the cyclopentadienyl ring would introduce both steric bulk and an electron-donating inductive effect. The steric bulk could influence the coordination geometry around the magnesium atom and could be exploited to control the stereoselectivity of reactions if the complex is used as a catalyst or catalyst precursor. The electron-donating nature of the propyl group would increase the electron density on the cyclopentadienyl ring and, consequently, on the magnesium center. This could enhance the nucleophilicity and reactivity of the complex compared to its unsubstituted counterpart, magnesocene.
The synthesis of such a compound would likely follow established routes for preparing substituted magnesocenes, involving the deprotonation of 2-propylcyclopenta-1,3-diene followed by reaction with a magnesium salt. Characterization would involve standard techniques such as NMR spectroscopy and X-ray crystallography to elucidate its structure. The potential applications of "Magnesium;2-propylcyclopenta-1,3-diene" could lie in catalysis, for instance in polymerization reactions where the steric and electronic properties of the catalyst are crucial for controlling the properties of the resulting polymer. It could also serve as a transfer agent for the 2-propylcyclopentadienyl ligand to other metals, enabling the synthesis of a wider range of organometallic complexes with tailored properties.
Data on Substituted Cyclopentadienyl Magnesium Complexes
To provide context for the potential properties of "Magnesium;2-propylcyclopenta-1,3-diene," the following tables present representative data for known substituted cyclopentadienyl magnesium complexes.
| Substituted Magnesocene | Synthetic Method | Yield (%) | Reference |
|---|---|---|---|
| 1,1′-Bis(diisopropylphosphanyl)magnesocene | Reaction of the protonated ligand with a magnesium base | 86 | nih.gov |
| 1,1′-Bis(diphenylphosphanyl)octamethylmagnesocene | Transmetalation from a lithium salt | Not Reported | nih.gov |
| researchgate.netMagnesocenophane | Reaction of an ansa-ligand with dibutylmagnesium | Not Reported | nih.gov |
| Compound | Mg-Cp(centroid) distance (Å) | Cp-Mg-Cp angle (°) | Reference |
|---|---|---|---|
| Magnesocene (gas phase) | 2.028 | 180 | researchgate.net |
| Magnesocene (solid state) | 2.304 | 180 | researchgate.net |
| researchgate.netMagnesocenophane bis(THF) adduct | Not Reported | Not Applicable | nih.gov |
An in-depth exploration of the synthetic pathways leading to 2-propylcyclopentadienyl magnesium complexes and their essential precursors reveals a variety of established and innovative chemical strategies. The synthesis is bifurcated into two primary stages: the formation of the substituted cyclopentadiene ligand itself, followed by its subsequent complexation with magnesium.
Structure
2D Structure
Properties
CAS No. |
114504-74-4 |
|---|---|
Molecular Formula |
C16H22Mg |
Molecular Weight |
238.65 g/mol |
IUPAC Name |
magnesium bis(2-propylcyclopenta-1,3-diene) |
InChI |
InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3,6H,2,4-5H2,1H3;/q2*-1;+2 |
InChI Key |
IJQOFUCAZMZDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=[C-]CC=C1.CCCC1=[C-]CC=C1.[Mg+2] |
Origin of Product |
United States |
Structural Elucidation and Bonding Characteristics of Substituted Cyclopentadienyl Magnesium Compounds
Experimental Structural Characterization Techniques for Organomagnesium Complexes
A comprehensive understanding of the structure of organomagnesium complexes is achieved by employing a suite of advanced analytical methods. These techniques provide insights into the solid-state, solution-state, and gas-phase structures of these compounds.
The parent compound, magnesocene (Cp₂Mg), has a sandwich structure with the magnesium atom located between two parallel η⁵-cyclopentadienyl rings. wikipedia.orgwikipedia.org The average Mg-C bond distance in magnesocene is approximately 2.304 Å. wikipedia.org The introduction of substituents on the cyclopentadienyl (B1206354) rings can influence the solid-state structure. For instance, the crystal structure of bis(pentamethylcyclopentadienyl)magnesium (Cp*₂Mg) has also been determined by X-ray diffraction. researchgate.net
The coordination environment of the magnesium center can be altered by the presence of other ligands. In some cases, the hapticity of the cyclopentadienyl ring can change from η⁵ to η² or η³ to accommodate additional ligands. wikipedia.orgresearchgate.net For example, in the presence of certain amine ligands, magnesocene derivatives can adopt bent structures where one cyclopentadienyl ligand is η⁵-coordinated and the other is η²-coordinated. researchgate.net The solid-state structures of organomagnesium compounds are also significantly influenced by the solvent used during crystallization. libretexts.orgbartleby.com For example, the structure of ethylmagnesium bromide varies depending on whether it is crystallized from diethyl ether or THF, resulting in different coordination numbers and geometries at the magnesium center. libretexts.org
Table 1: Selected Crystallographic Data for Cyclopentadienyl Magnesium Compounds
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|---|
| Magnesocene | Mg(C₅H₅)₂ | Orthorhombic | Pnma | Sandwich structure, η⁵-Cp rings | wikipedia.org |
| Bis(pentamethylcyclopentadienyl)magnesium | Mg(C₅Me₅)₂ | - | - | Sandwich structure, η⁵-Cp* rings | researchgate.net |
| Cp₂Mg(NH₂(C₆H₁₁)) | C₁₆H₂₃MgN | Monoclinic | P2₁/n | One η⁵- and one η²-coordinated Cp ring | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. For substituted cyclopentadienyl magnesium compounds, ¹H and ¹³C NMR provide valuable information about the chemical environment of the protons and carbon atoms, respectively. nih.govrsc.org
In diamagnetic cyclopentadienyl magnesium complexes, the protons on the cyclopentadienyl ring typically exhibit characteristic chemical shifts. libretexts.org For η⁵-bound cyclopentadienyl ligands, a single resonance is often observed in the ¹H NMR spectrum due to the rapid rotation of the ring on the NMR timescale. libretexts.org The chemical shifts of the substituent groups, such as the propyl group in Magnesium;2-propylcyclopenta-1,3-diene, provide further structural confirmation.
Advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) can be used to establish correlations between protons and carbons, aiding in the complete assignment of the molecular structure. Diffusion-Ordered Spectroscopy (DOSY) can be employed to determine the diffusion coefficients of molecules in solution, which can help in identifying the size and aggregation state of the organomagnesium species.
The dynamic nature of some organomagnesium compounds in solution, such as the Schlenk equilibrium observed for Grignard reagents, can also be studied by NMR. libretexts.orgbethunecollege.ac.in This equilibrium involves the exchange of ligands between different magnesium centers, leading to a mixture of species in solution. bethunecollege.ac.in Furthermore, ²⁵Mg NMR spectroscopy, although less common due to the quadrupolar nature of the ²⁵Mg nucleus and its low natural abundance, has been utilized to probe the magnesium-cyclopentadienyl interaction, which has been suggested to have significant covalent character. wikipedia.orgpascal-man.comrsc.org
Gas-phase electron diffraction (GED) is a technique used to determine the structure of molecules in the gaseous state, free from intermolecular interactions that are present in the solid state. iupac.orgwikipedia.org This method provides accurate measurements of bond lengths and angles for relatively simple molecules.
A gas-phase electron diffraction study of magnesocene has confirmed its sandwich structure, which is consistent with the solid-state data. wikipedia.org The study provided precise measurements of the Mg-C and C-C bond distances in the gas phase. wikipedia.org Such studies are valuable for understanding the intrinsic structural properties of these molecules without the influence of crystal packing forces or solvent effects. nih.govacs.org
Theoretical Investigations of Bonding in Cyclopentadienyl Magnesium Systems
Computational chemistry plays a crucial role in complementing experimental findings and providing deeper insights into the electronic structure and bonding of organometallic compounds.
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, stability, and reactivity of organomagnesium compounds. DFT calculations can provide valuable information about the nature of the magnesium-ligand bonding, the distribution of electron density, and the relative energies of different isomers or conformations.
Theoretical studies have been conducted on various organomagnesium systems to understand their stability and bonding. chemistryviews.orgmdpi.comnih.gov For substituted cyclopentadienyl magnesium compounds, DFT can be used to model the geometric parameters, vibrational frequencies, and NMR chemical shifts, allowing for a direct comparison with experimental data. These calculations can also be used to explore the potential energy surface of these molecules, providing insights into their dynamic behavior.
The hapticity of the cyclopentadienyl ligand, which describes the number of contiguous atoms in the ligand that are bonded to the metal center, is a key feature of these complexes. wikipedia.orgcam.ac.uk The cyclopentadienyl ligand can coordinate to a metal in various modes, most commonly η⁵, but also η³, and η¹. libretexts.org
In substituted cyclopentadienyl magnesium compounds, the hapticity can be influenced by steric and electronic factors. The addition of other ligands to the magnesium center can induce a change in the hapticity of the cyclopentadienyl ring, a phenomenon known as a haptotropic shift. wikipedia.org For example, the coordination of an amine ligand to magnesocene can cause one of the η⁵-cyclopentadienyl rings to slip to an η²-coordination mode to maintain a stable electron count at the magnesium center. researchgate.netwayne.edu This flexibility in coordination mode is a characteristic feature of cyclopentadienyl ligands and plays a significant role in the reactivity of these complexes. The indenyl ligand, which is related to the cyclopentadienyl ligand, is particularly known for its propensity to undergo haptotropic shifts, often referred to as the "indenyl effect". wikipedia.org
Table 2: Common Hapticities of the Cyclopentadienyl Ligand
| Hapticity | Description | Example |
|---|---|---|
| η⁵ | The magnesium atom is bonded to all five carbon atoms of the cyclopentadienyl ring. | Magnesocene (Cp₂Mg) wikipedia.orgwikipedia.org |
| η³ | The magnesium atom is bonded to three contiguous carbon atoms of the cyclopentadienyl ring. | (η⁵−Cp)(η³−Cp)W(CO)₂ libretexts.org |
| η² | The magnesium atom is bonded to two adjacent carbon atoms of the cyclopentadienyl ring. | Cp₂Mg(NH₂(C₆H₁₁)) researchgate.net |
Computational Models for Ionic vs. Covalent Contributions to Mg-Cp Bonding
The nature of the bond between magnesium and the cyclopentadienyl (Cp) ring in magnesocene and its derivatives is a subject of significant interest, lying on the continuum between purely ionic and purely covalent interactions. Computational models are essential tools for dissecting and quantifying these contributions. Unlike transition metal metallocenes such as ferrocene, where orbital overlap and covalency are significant, the Mg-Cp bond is characterized by a high degree of ionic character. wikipedia.org
Hartree-Fock calculations have demonstrated that the bonding in magnesocene involves minimal contribution from the magnesium 3d orbitals. Instead, the interaction is primarily electrostatic, arising from the attraction between the Mg²⁺ cation and the two cyclopentadienyl anions (Cp⁻). This model is supported by the high effective local charge on the magnesium atom. wikipedia.org The bonding can be described by the promotion of the two 3s electrons of magnesium to its 3p orbitals, which then interact with the π system of the Cp rings. This is supplemented by a degree of back-donation from the Cp rings into the magnesium 3s orbital. wikipedia.org However, these orbital interactions result in a relatively weak overlap, leading to a highly polar and predominantly ionic Mg-Cp bond. wikipedia.org
Below is a table summarizing the conceptual contributions to the Mg-Cp bond as determined by computational models.
| Bonding Contribution | Description | Key Features in Mg-Cp Bonding | Expected Influence of 2-Propyl Group |
| Ionic Contribution | Electrostatic attraction between oppositely charged ions (e.g., Mg²⁺ and Cp⁻). It is non-directional and depends on charge magnitude and inter-ionic distance. | Dominant component of the Mg-Cp bond. Characterized by a large charge separation and a high effective positive charge on the Mg atom. | Minor change; the bond will remain predominantly ionic. |
| Covalent Contribution | Sharing of electrons between atoms through the overlap of atomic orbitals. It is directional and leads to the formation of bonding and antibonding molecular orbitals. | Minor component. Involves weak overlap between Mg 3p orbitals and Cp π-system orbitals. Some back-donation from Cp rings to the Mg 3s orbital. | Slight increase due to the electron-donating nature of the propyl group enhancing the ring's ability to participate in orbital interactions. |
Molecular Orbital (MO) and Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Molecular Orbital (MO) theory and Natural Bond Orbital (NBO) analysis provide a more detailed picture of the electronic interactions within substituted cyclopentadienyl magnesium compounds. These computational methods help to visualize the distribution of electron density and quantify the nature of the donor-acceptor interactions that constitute the chemical bonds.
Molecular Orbital (MO) Analysis: In magnesocene, the frontier molecular orbitals are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the one just below it (HOMO-1) are typically centered on the π systems of the cyclopentadienyl rings. nih.gov The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the magnesium atom, highlighting its character as a Lewis acid. nih.gov This separation of the frontier orbitals is consistent with the highly ionic nature of the compound, with the electron density largely residing on the anionic Cp rings and the electron-deficient character on the Mg²⁺ center.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with classical Lewis structures. This method is particularly useful for quantifying the delocalization of electron density through donor-acceptor interactions. In the context of a magnesocene derivative, NBO analysis would quantify the charge transfer from the filled π-orbitals of the cyclopentadienyl rings (the donors) to the empty valence orbitals of the magnesium atom (the acceptor). The stabilization energy (E²) associated with these interactions provides a measure of their strength. For the Mg-Cp bond, the primary interactions would be of the type π(Cp) → LP(Mg), where LP denotes an unoccupied valence non-Lewis orbital on the magnesium. The relatively low stabilization energies for these interactions would computationally confirm the weak covalent character of the bond.
The following table conceptualizes the key electronic interactions as described by MO and NBO analyses.
| Analysis Type | Key Orbitals/Interactions | Description | Expected Influence of 2-Propyl Group |
| Molecular Orbital (MO) | HOMO / HOMO-1 | Highest Occupied Molecular Orbitals, primarily located on the Cp rings' π-systems. | Energy level is expected to increase due to the inductive effect of the propyl group. |
| LUMO | Lowest Unoccupied Molecular Orbital, primarily located on the Mg center. | Energy level is less likely to be significantly affected. | |
| Natural Bond Orbital (NBO) | Donor NBOs | Filled π-type bonding orbitals of the cyclopentadienyl rings. | Electron occupancy and donor ability are slightly increased on the substituted ring. |
| Acceptor NBOs | Unoccupied (non-Lewis) s- and p-type orbitals on the Mg atom (LP). | No significant change expected. | |
| Donor-Acceptor Interaction | Charge delocalization from the filled π(Cp) orbitals to the empty LP(Mg) orbitals. | The stabilization energy (E²) for this interaction may increase slightly, indicating a minor enhancement of covalency. |
Aromaticity Assessments (e.g., NICS values) and Energy Decomposition Analysis
Aromaticity Assessments: The cyclopentadienyl anion (Cp⁻) is the archetypal aromatic ring system, with 6 π-electrons satisfying Hückel's rule. A key computational method to quantify the aromaticity of cyclic systems is the Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). A large negative NICS value is indicative of significant magnetic shielding caused by a diatropic ring current, which is a hallmark of aromaticity. For the cyclopentadienyl rings in a magnesocene derivative, NICS calculations would be expected to yield strongly negative values, confirming their aromatic character.
The 2-propyl substituent is not expected to disrupt the aromaticity of the ring it is attached to. Alkyl groups generally have a negligible effect on the fundamental aromatic character of a π-system, so the NICS values for the substituted ring should remain strongly negative, comparable to those of the unsubstituted ring.
Energy Decomposition Analysis (EDA): Energy Decomposition Analysis is a powerful computational tool that breaks down the total interaction energy between two molecular fragments into physically meaningful components. For a compound like Magnesium;2-propylcyclopenta-1,3-diene, an EDA would partition the total binding energy between the magnesium cation and the two cyclopentadienyl ligands into three main terms:
Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction between the charge distributions of the fragments. Given the highly ionic nature of the Mg-Cp bond, this term is expected to be the largest and most dominant stabilizing contribution.
Pauli Repulsion (ΔE_Pauli): The destabilizing interaction that arises from the repulsion between filled orbitals of the fragments, as described by the Pauli exclusion principle.
Orbital Interaction (ΔE_orb): The stabilizing contribution from the mixing of occupied orbitals of one fragment with the unoccupied orbitals of the other (charge transfer and polarization). This term quantifies the covalent character of the bond.
For magnesocene, EDA would show that the ΔE_elstat term is significantly larger than the ΔE_orb term, providing quantitative proof of the predominantly ionic bonding. The introduction of the 2-propyl group would likely lead to a small increase in the orbital interaction term (ΔE_orb) due to enhanced electron donation from the substituted ring, but the electrostatic component would remain the primary source of bonding.
The components of an Energy Decomposition Analysis are summarized in the table below.
| EDA Component | Description | Significance in Mg-Cp Bonding | Expected Influence of 2-Propyl Group |
| Electrostatic Interaction (ΔE_elstat) | Attraction between the static charge distributions of the Mg²⁺ and Cp⁻ fragments. | The dominant, most significant stabilizing component of the total interaction energy. | Expected to remain the dominant term with only minor changes. |
| Pauli Repulsion (ΔE_Pauli) | Destabilizing energy arising from the compression of electron clouds when fragments are brought together. | A significant destabilizing term that counteracts the attractive forces. | May increase slightly due to steric interactions of the propyl group. |
| Orbital Interaction (ΔE_orb) | Stabilization from the mixing of fragment orbitals (charge transfer and polarization). Represents the covalent contribution. | A minor but important stabilizing component, much smaller than the electrostatic term. | Expected to increase slightly due to the electron-donating effect of the propyl group. |
Reactivity and Reaction Mechanism Studies of 2 Propylcyclopentadienyl Magnesium Systems
Fundamental Reactivity Patterns of Alkyl-Substituted Cyclopentadienyl (B1206354) Magnesium Compounds
Alkyl-substituted cyclopentadienyl magnesium compounds, including analogues of magnesium;2-propylcyclopenta-1,3-diene, exhibit reactivity patterns influenced by both the cyclopentadienyl (Cp) ligand and the magnesium center. The Cp ligand and its derivatives are fundamental in organometallic chemistry, primarily serving to modify the stereoelectronic properties of the metal center. researchwithrutgers.comnih.gov The introduction of alkyl substituents, such as a propyl group, can alter the steric hindrance and the electron-donating ability of the Cp ring. nih.gov
The reactivity of these compounds is also characterized by their participation in Schlenk-type equilibria in solution, a hallmark of Grignard reagents and other organomagnesium compounds. d-nb.infonih.govwikipedia.org This equilibrium involves the redistribution of ligands to form homoleptic (MgR₂) and heteroleptic (RMgX) species. The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the nature of the substituents on the cyclopentadienyl ring. d-nb.infowikipedia.org
Mechanistic Pathways of Reactions Involving Magnesium;2-propylcyclopenta-1,3-diene Analogues
Ligand Exchange Reactions and Schlenk-Type Equilibria
A fundamental aspect of the solution chemistry of cyclopentadienyl magnesium halides is the Schlenk equilibrium, which describes the disproportionation of the heteroleptic species (CpMgX) into homoleptic species, magnesocene (Cp₂Mg) and magnesium dihalide (MgX₂). d-nb.infonih.govwikipedia.org For an alkyl-substituted cyclopentadienyl magnesium bromide (CpRMgBr), the equilibrium can be represented as:
2 CpRMgBr ⇌ Mg(CpR)₂ + MgBr₂
This equilibrium is dynamic and influenced by several factors. In ethereal solvents like diethyl ether or tetrahydrofuran (THF), the magnesium center is typically coordinated by solvent molecules, leading to the formation of solvated mononuclear species. d-nb.infonih.gov The presence of these coordinating solvents can shift the equilibrium. For example, the addition of dioxane to solutions of Grignard reagents can drive the equilibrium to the right by precipitating the magnesium dihalide as a coordination polymer. wikipedia.org
Studies on cyclopentadienyl magnesium bromides have shown that in toluene, ligand exchange occurs to form the homoleptic compounds. d-nb.infonih.gov However, quantitative determination of the thermodynamic parameters can be complicated by interfering solvation and aggregation equilibria. d-nb.infonih.gov For a tri(isopropyl)silyl-substituted cyclopentadienyl magnesium bromide in diethyl ether, the temperature dependency of the Schlenk equilibrium constant has been interpreted to give a reaction enthalpy (ΔH) of -11.5 kJ mol⁻¹ and a reaction entropy (ΔS) of 60 J mol⁻¹. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Reaction Enthalpy (ΔH) | -11.5 kJ mol⁻¹ |
| Reaction Entropy (ΔS) | 60 J mol⁻¹ |
It is noteworthy that for some cyclopentadienyl-based magnesium complexes with specific hemilabile donor groups, no Schlenk-type ligand redistributions were observed, indicating that the stability of the heteroleptic species can be significantly enhanced by appropriate ligand design. rsc.org
Intramolecular Hydroamination and Hydroelementation Reaction Mechanisms
Magnesium complexes, including those with cyclopentadienyl ligands, are effective catalysts for intramolecular hydroamination of aminoalkenes. rsc.orgbath.ac.uknih.gov The mechanism of this reaction has been the subject of detailed studies. For β-diketiminate-stabilized magnesium methyl complexes, the catalytic cycle is proposed to involve catalyst initiation, alkene insertion, and protonolysis. bath.ac.uknih.gov
The initiation step involves the reaction of the magnesium precatalyst with the aminoalkene substrate to form a magnesium amidoalkene complex. iastate.edu For magnesium-based catalysts, this initiation is often non-reversible. bath.ac.uknih.gov The key step in the catalytic cycle is the intramolecular insertion of the alkene into the Mg-N bond of the amidoalkene intermediate. bath.ac.ukiastate.edu This insertion step is often found to be the rate-determining step of the reaction. bath.ac.uk Subsequent protonolysis of the resulting magnesium alkyl intermediate by another molecule of the aminoalkene substrate regenerates the magnesium amidoalkene complex and releases the cyclized product, thus completing the catalytic cycle. nih.gov
Interestingly, for some coordinatively saturated magnesium complexes, it has been observed that the isolated magnesium amidoalkene intermediate is not kinetically competent for unimolecular cyclization. iastate.edu In these cases, the presence of an additional molecule of the aminoalkene substrate is required for the cyclization to proceed, suggesting a more complex, two-substrate mechanism involving a six-centered transition state where C-N bond formation and N-H bond cleavage occur concertedly. iastate.edu
Magnesium-catalyzed hydroelementation reactions, such as hydroboration and hydrosilylation, have also been developed. kaust.edu.sa While the detailed mechanisms for cyclopentadienyl magnesium systems in these reactions are less explored, they are generally believed to proceed via pathways involving the activation of the E-H bond (E = B, Si, P, etc.) by the magnesium complex. kaust.edu.sa
Surface Reactions Relevant to Chemical Vapor Deposition (CVD) Precursors
Cyclopentadienyl magnesium compounds, such as bis(methylcyclopentadienyl)magnesium, are utilized as precursors for the chemical vapor deposition (CVD) of magnesium oxide (MgO) thin films. researchgate.netresearchgate.net The surface reactions of these precursors are critical to the growth and quality of the resulting films. The general mechanism of MOCVD involves the transport of the precursor to the substrate surface, followed by its adsorption and subsequent decomposition to form the desired material. azonano.com
In the case of MgO deposition, the cyclopentadienyl magnesium precursor decomposes on the heated substrate surface. The reaction is often carried out in the presence of an oxygen source, such as water or ozone, to facilitate the formation of the oxide. rsc.org The surface reactions can be complex and are influenced by the substrate temperature. At lower temperatures, within the atomic layer deposition (ALD) window, the reactions are self-limiting. mdpi.com For example, with a bis(cyclopentadienyl)magnesium precursor, the first half-reaction may involve the reaction of the precursor with surface hydroxyl groups. mdpi.com
At higher temperatures, the precursor can undergo thermal decomposition on the surface, which can lead to a CVD-like growth regime that is no longer self-limiting. mdpi.com This can result in higher deposition rates but also rougher film morphologies. mdpi.com The decomposition of the cyclopentadienyl ligands can sometimes lead to carbon incorporation into the deposited films, which is a common challenge in MOCVD processes using organometallic precursors. researchgate.net
| Precursor Type | Deposition Technique | Typical Oxygen Source | Key Process Consideration |
|---|---|---|---|
| Bis(alkylcyclopentadienyl)magnesium | CVD/ALD | H₂O, O₃ | Substrate temperature influences growth mechanism (ALD vs. CVD-like) |
Cyclopentadienyl Ring Activation and its Role as a Reservoir for Reactive Species (Protons, Hydrides)
While often considered an ancillary or "spectator" ligand, the cyclopentadienyl ring can actively participate in chemical reactions by serving as a reservoir for reactive species such as protons (H⁺) and hydrides (H⁻). researchwithrutgers.comnih.govresearchgate.net This phenomenon, known as Cp ring activation, has been increasingly recognized in organometallic chemistry. researchwithrutgers.comnih.gov
The activation can occur through protonation of the η⁵-coordinated Cp ring to form an η⁴-cyclopentadiene (CpH) moiety. nih.govchemrxiv.org This process can be a key step in catalytic cycles, for instance, in electrocatalytic hydrogen production. researchwithrutgers.comchemrxiv.org The resulting CpH ligand can then act as a source of a hydrogen atom or a hydride. nih.gov
In the context of magnesium chemistry, while direct evidence for Cp ring activation in magnesium;2-propylcyclopenta-1,3-diene systems is not extensively documented in the provided search results, the general principle is applicable. The pKa of the C-H bonds in a coordinated cyclopentadienyl ligand is significantly altered compared to free cyclopentadiene (B3395910), making protonation or deprotonation more accessible under certain reaction conditions. Deprotonation of a methyl group on a substituted Cp ring, for example, can lead to the formation of a fulvene intermediate, which is a reactive species. rsc.org This reactivity highlights the non-innocent character of the cyclopentadienyl ligand and its potential to be directly involved in the mechanistic steps of a reaction. researchgate.net
Kinetic Investigations of Reaction Rates and Activation Barriers
Kinetic studies provide valuable insights into the mechanisms of reactions involving cyclopentadienyl magnesium compounds. For the intramolecular hydroamination of aminoalkenes catalyzed by magnesium complexes, kinetic investigations have been instrumental in elucidating the rate-determining step and the influence of substrate and catalyst concentrations on the reaction rate. bath.ac.uknih.gov
In one study of a β-diketiminate-stabilized magnesium-catalyzed hydroamination, the reaction rate was found to be directly dependent on the catalyst concentration and inversely dependent on the substrate concentration. bath.ac.uk This inverse dependence on substrate concentration suggests a substrate-inhibited mechanism, where the alkene insertion is the rate-determining step. bath.ac.uk For other magnesium-catalyzed hydroamination systems, a first-order rate dependence on both substrate and catalyst concentration has been observed. nih.gov
A significant primary kinetic isotope effect (KIE) is often observed in these reactions, providing evidence for the involvement of N-H bond cleavage in the rate-determining transition state. nih.gov For example, a KIE of 3.9 ± 0.2 was measured for the cyclization of (1-allylcyclohexyl)methylamine, indicating substantial N-H bond disruption in the transition state. nih.gov
The activation barriers for these reactions are influenced by the nature of the catalyst and the substrate. While specific activation energies for reactions involving magnesium;2-propylcyclopenta-1,3-diene were not found, the general principles from related systems apply. The high temperatures often required for non-catalyzed hydroamination reactions reflect a high activation barrier, which is a consequence of the negative entropy of the reaction. acs.org Catalysts like cyclopentadienyl magnesium compounds provide an alternative reaction pathway with a lower activation energy, allowing the reaction to proceed under milder conditions.
| Catalyst System | Reaction Order in Catalyst | Reaction Order in Substrate | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| β-diketiminate-stabilized Mg complex | 1 | -1 | Not Reported |
| Phenoxyamine Mg complex | 1 | 1 | 3.9 ± 0.2 |
Coordination Chemistry of Magnesium;2 Propylcyclopenta 1,3 Diene Analogues
Adduct Formation with Neutral and Anionic Donor Ligands (e.g., Lewis Bases, Amine Adducts)
Magnesium cyclopentadienyl (B1206354) complexes, including analogues of Magnesium;2-propylcyclopenta-1,3-diene, readily form adducts with a variety of neutral and anionic donor ligands. Magnesocene (Cp₂Mg), a foundational compound in this class, interacts with O-, N-, or P-donor Lewis bases to form stable donor-acceptor complexes. researchgate.net The strength of this complexation has been estimated to increase in the order: (Me₂CH)₂O ≈ PhOMe ≈ NEt₃ < Et₂O < PMe₃ < 1,4-dioxane < DME < THF < TMED. researchgate.net
Amine adducts of magnesocene have been successfully prepared and characterized. For instance, treatment of magnesocene with amines such as isopropylamine, tert-butylamine, and benzylamine in toluene at ambient temperature yields stable adducts like Cp₂Mg(NH₂iPr) and Cp₂Mg(NH₂tBu). researchgate.net These adducts are often stable enough to be sublimed without reverting to magnesocene, indicating a strong interaction between the magnesium center and the amine ligand. researchgate.netwayne.edu In some cases, the formation of these adducts can lead to significant structural distortions, including the presence of N-H···C₅H₅ hydrogen bonds and a change in the hapticity of the cyclopentadienyl ligands from η⁵ to η² to relieve steric strain. wayne.edu The exchange between η²- and η⁵-cyclopentadienyl ligands in solution is often a very low-energy process. wayne.edu
Mixed systems of the type CpMgR, formed from the comproportionation of magnesocene with diorganomagnesium compounds, also form adducts. For example, compounds like MgMe(η⁵-cyclopentadienyl)(tmeda) have been synthesized and structurally characterized, demonstrating the ability of the magnesium center to accommodate both a cyclopentadienyl ring and another organic group while being stabilized by a chelating amine ligand. researchgate.net
| Adduct Example | Lewis Base | Key Feature | Reference |
| Cp₂Mg(NH₂iPr) | Isopropylamine | Stable, sublimable adduct | researchgate.net |
| Cp₂Mg(THF) | Tetrahydrofuran (THF) | Strong complexation strength | researchgate.net |
| MgMe(Cp)(tmeda) | Tetramethylethylenediamine (TMEDA) | Mixed-ligand system with chelating amine | researchgate.net |
Chelation and Ancillary Ligand Effects on Magnesium Coordination Geometry
The coordination geometry around the magnesium center in cyclopentadienyl complexes is highly sensitive to the effects of chelation and the electronic and steric properties of ancillary ligands. rsc.org The introduction of chelating ligands can enforce specific geometries and stabilize the magnesium complex. The most common coordination number for Mg²⁺ is six, typically resulting in an octahedral or distorted octahedral geometry, but lower coordination numbers are also accessible. nih.govresearchgate.net
For example, in complexes containing both a cyclopentadienyl ligand and a chelating η²-amidinate ligand, the magnesium center can adopt a tetrahedral geometry. researchgate.net The coordination environment is completed by a solvent molecule like tetrahydrofuran (THF). The flexibility of the coordination sphere is evident in the different interplanar angles observed between the MgNN planes of the amidinate ligands in related bis(amidinate)magnesium complexes, which can vary significantly, indicating different degrees of distortion from an ideal tetrahedral geometry. researchgate.net
Ancillary ligands influence not only the geometry but also the stability and reactivity of the complex. The introduction of bulky substituents on the ancillary ligand can lead to changes in both catalytic activity and stereoselectivity in polymerization reactions. rsc.org Similarly, the nature of the solvent, which can act as a ligand, plays a crucial role. The coordination structures of magnesium salts like Mg(BH₄)₂ vary significantly in different ether solvents such as THF, dimethoxyethane (DME), and diglyme (DGM), which in turn directly correlates with the electrochemical performance of the resulting electrolyte solutions. jcesr.org The design of an effective magnesium complex often requires a deep understanding of the chelation chemistry and the subsequent coordination of all ligands present. nih.gov
| Complex Type | Ancillary Ligand | Typical Geometry | Key Effect |
| [CpMg(amidinate)(THF)] | η²-Amidinate | Tetrahedral | Stabilizes monomeric species |
| [Mg(salan)N(SiMe₃)₂] | Salan-like aminophenolate | Distorted trigonal bipyramidal | Influences polymerization activity |
| [Mg(H₂O)₆]²⁺ complexes | Carboxylates (in outer sphere) | Octahedral | Anion influences supramolecular structure |
Hybrid Ligand Systems Incorporating Substituted Cyclopentadienyl and Other Multidentate Donor Sets (e.g., Scorpionate, Bis(oxazoline), Amido)
To exert finer control over the coordination environment of magnesium, hybrid ligand systems have been developed. These ligands covalently link a substituted cyclopentadienyl moiety to another multidentate donor set, creating a chelating framework with diverse coordination possibilities.
A prominent example is the use of hybrid scorpionate/cyclopentadienyl ligands. nih.govacs.org These ligands, such as 2,2-bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethylcyclopentadienyl (bpzcp), combine a Cp ring with a bis(pyrazolyl) "scorpionate" unit. Reaction of the lithium salt of this ligand with RMgCl reagents produces monoalkyl magnesium complexes of the type [Mg(R)(κ²-η⁵-bpzcp)]. nih.govacs.org X-ray diffraction studies of these complexes confirm a four-coordinate, distorted tetrahedral geometry at the magnesium center. nih.govacs.org The ligand coordinates in a κ²-NN fashion through the two pyrazole nitrogen atoms and in an η⁵-fashion through the cyclopentadienyl ring. nih.govacs.org
Another class of hybrid systems involves linking cyclopentadienyl groups with amido donors. Magnesium complexes containing both cyclopentadienyl and amidinate ligand sets have been synthesized and structurally characterized. researchgate.net In the solid state, these complexes are often monomeric and feature one η⁵-cyclopentadienyl ligand and one chelating η²-amidinate ligand. The thermal stability of these compounds is highly dependent on the substituents; for instance, [CpMg(η²-tBuC(N(2,6-iPr₂C₆H₃))₂)] can be sublimed unchanged, whereas the analogous complex with a THF ligand and mesityl groups on the amidinate decomposes upon heating. researchgate.net
These hybrid systems demonstrate how intramolecular chelation can be used to create stable, well-defined magnesium complexes with specific coordination geometries, which is essential for applications in catalysis and materials science. rsc.org
| Hybrid Ligand Type | Donor Sets | Coordination Mode Example | Resulting Mg Complex Geometry |
| Scorpionate/Cyclopentadienyl | N,N (pyrazolyl) + Cp | κ²-NN, η⁵-Cp | Distorted Tetrahedral |
| Amidinate/Cyclopentadienyl | N,N (amidinate) + Cp | η²-NN, η⁵-Cp | Tetrahedral |
| Aminoethyl/Cyclopentadienyl | N (amino) + Cp | η¹-N, η⁵-Cp | Intramolecular Chelate |
Formation of Dimeric and Oligomeric Magnesium Cyclopentadienyl Species and Their Structural Characteristics
While many magnesium cyclopentadienyl complexes exist as monomers, especially when stabilized by bulky ligands or chelating donors, they can also form dimeric and oligomeric structures. researchgate.netresearchgate.net The aggregation state is often influenced by the steric bulk of the ligands, the nature of bridging groups, and the solvent used.
For instance, mixed cyclopentadienyl magnesium alkoxide systems have been shown to form tetramers in the solid state, as determined by X-ray crystallography. researchgate.net In these structures, the magnesium atoms are typically bridged by the alkoxide groups, while the cyclopentadienyl ligands occupy terminal positions.
In the context of related metal chemistry that informs potential magnesium structures, dimeric complexes such as [CpN(CO)Ni]₂ (where CpN is a [2-(dimethylamino)ethyl]cyclopentadienyl ligand) are formed through synproportionation reactions. tamu.edu While this is a nickel complex, it illustrates how functionalized cyclopentadienyl ligands can facilitate the formation of bridged, multinuclear species.
The formation of dimeric amidinate complexes of magnesium has also been studied. researchgate.net The tendency to form monomers versus dimers is a delicate balance of steric and electronic factors. Bulky substituents on the amidinate ligand generally favor monomeric species, whereas less sterically demanding ligands might allow for the formation of bridged dimers. These structural characteristics are crucial as they can significantly impact the reactivity and physical properties of the magnesium compounds.
Advanced Spectroscopic and Analytical Characterization Methodologies in Organometallic Research
Vibrational Spectroscopy (IR) for Functional Group and Bonding Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying functional groups and probing the nature of chemical bonds within a molecule. mdpi.comnih.gov The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.
For Magnesium;2-propylcyclopenta-1,3-diene, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of both the propyl group and the cyclopentadienyl (B1206354) ring. The C=C stretching vibrations of the diene system in the cyclopentadienyl ring would also be prominent. The interaction of the magnesium atom with the cyclopentadienyl ring might induce slight shifts in the vibrational frequencies of the ring compared to the free ligand.
Hypothetical IR Absorption Data for Magnesium;2-propylcyclopenta-1,3-diene
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (sp³, propyl) | 2850 - 3000 | Strong |
| C-H Stretch (sp², ring) | 3000 - 3100 | Medium |
| C=C Stretch (ring) | 1600 - 1680 | Medium |
| C-H Bend (propyl) | 1375 - 1470 | Medium |
| C-H Bend (ring) | 650 - 1000 | Strong |
Electron Paramagnetic Resonance (EPR) for Paramagnetic Organometallic Species
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to study species with unpaired electrons, i.e., paramagnetic species. umich.edu Magnesium;2-propylcyclopenta-1,3-diene, in its ground state, is a diamagnetic species with all electrons paired. Therefore, it would be EPR silent and would not be expected to produce an EPR spectrum.
However, if the compound were to undergo a one-electron oxidation or reduction to form a radical cation or anion, respectively, the resulting paramagnetic species could be characterized by EPR spectroscopy. The g-value and hyperfine coupling constants observed in the EPR spectrum would provide valuable information about the distribution of the unpaired electron density within the molecule.
X-ray Absorption Spectroscopy (XAS) and Magnetic Circular Dichroism (MCD) for Electronic Structure Elucidation
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. lbl.govlbl.govresearchgate.net By tuning the X-ray energy to the absorption edge of the magnesium K-edge, one could obtain information about the oxidation state, coordination environment, and bond distances of the magnesium atom in Magnesium;2-propylcyclopenta-1,3-diene. lbl.govlbl.govresearchgate.net The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum would provide information on the distances to the neighboring carbon atoms of the cyclopentadienyl ring.
Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.org It is a sensitive probe of the electronic structure of molecules, particularly for paramagnetic species. wikipedia.org Since Magnesium;2-propylcyclopenta-1,3-diene is diamagnetic, it would not be expected to exhibit a strong MCD signal. However, similar to EPR, if a paramagnetic derivative were to be formed, MCD could provide insights into the nature of the electronic transitions and the magnetic properties of the molecule.
High-Resolution Mass Spectrometry (HR-MS) and Ionization Behavior for Molecular Confirmation
High-Resolution Mass Spectrometry (HR-MS) is an essential analytical technique for the accurate determination of the molecular weight and elemental composition of a compound. For Magnesium;2-propylcyclopenta-1,3-diene, HR-MS would be used to confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
The ionization behavior of the compound would depend on the specific mass spectrometry technique employed (e.g., Electron Ionization, Electrospray Ionization). The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization. Characteristic fragments would likely include the loss of the propyl group or the entire cyclopentadienyl ligand.
Hypothetical HR-MS Data for Magnesium;2-propylcyclopenta-1,3-diene
| Ion | Calculated m/z | Observed m/z |
| [M]⁺ | --- | --- |
| [M - CH₂CH₂CH₃]⁺ | --- | --- |
| [C₅H₅]⁺ | --- | --- |
Computational Chemistry in Understanding Magnesium;2 Propylcyclopenta 1,3 Diene Systems
Quantum Chemical Calculations (e.g., Ab Initio and DFT) for Energetics, Geometries, and Vibrational Frequencies
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the fundamental properties of molecules like substituted magnesocenes. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which various molecular properties can be derived.
Energetics: Computational studies have been employed to investigate the energetics of metallocenes, including ionization potentials and the energy differences between various conformations. wikipedia.orgnih.gov For non-substituted metallocenes, the energy gap between the staggered and eclipsed conformations of the cyclopentadienyl (B1206354) (Cp) rings is very small, only a few kJ/mol. wikipedia.org DFT calculations on [n]magnesocenophanes—molecules where the two Cp rings are linked—have shown that their Lewis acidity is a function of the tilt of the cyclopentadienyl moieties, which directly impacts their catalytic activity. researchgate.net
Geometries: The geometry of magnesocene and related Group 2 metallocenes has been a subject of significant computational investigation. While MgCp₂ is predicted to have a linear structure, with the magnesium atom situated centrally between two parallel Cp rings, analogous calcium and barium metallocenes are bent. researchgate.net This difference is attributed to the polarizing effect of the Cp ligands on the metal's core electron density. researchgate.net DFT calculations accurately reproduce the molecular geometries of metallocene derivatives when compared against experimental X-ray crystal structures. nih.gov In the solid state, unsubstituted MgCp₂ adopts a staggered ring conformation. researchgate.net
Below is an interactive table summarizing key geometric parameters for bis(cyclopentadienyl)magnesium (Magnesocene) derived from experimental and computational studies.
| Parameter | Value | Method | Reference |
| Mg-C Bond Distance | 2.304(8) Å | X-ray Crystallography | researchgate.net |
| C-C Bond Distance | 1.39(2) Å | X-ray Crystallography | researchgate.net |
| Conformation (Solid) | Staggered | X-ray Crystallography | researchgate.net |
| Conformation (Gas) | Eclipsed | Electron Diffraction | researchgate.net |
Vibrational Frequencies: Ab initio methods are also used to calculate the anharmonic vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. techconnect.org The Correlation-Corrected Vibrational Self-Consistent Field (CC-VSCF) method, for instance, can be applied to potential energy surfaces computed at a high level of theory (e.g., second-order Møller-Plesset perturbation theory, MP2) to yield vibrational spectra that are in excellent agreement with experimental data. techconnect.org Such calculations can predict the full vibrational spectrum of molecules like Magnesium;2-propylcyclopenta-1,3-diene, accounting for the effects of the propyl substituent on the vibrational modes of the Cp rings and the Mg-Cp bonds.
Transition State Analysis and Reaction Path Investigations for Mechanistic Understanding
A significant advantage of computational chemistry is its ability to map out entire reaction pathways and characterize the high-energy transition states that govern reaction rates. This provides a mechanistic understanding at the molecular level.
DFT calculations using functionals like B3LYP have been successfully applied to investigate the mechanisms of organomagnesium reactions, such as the Grignard reaction. researchgate.netresearchgate.net These studies can identify the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. For example, computational modeling of the Grignard reaction with formaldehyde (B43269) revealed a mechanism involving a dimeric Grignard reagent, challenging earlier hypotheses of a simple six-membered ring transition state. researchgate.netresearchgate.net
The reaction path can be calculated by optimizing the system's geometry at fixed values of a chosen reaction coordinate (e.g., the distance between two reacting atoms). colostate.edu This allows for the construction of a potential energy profile for the reaction, revealing the activation energy barrier. For instance, in a study of hydrogen abstraction by a cyclopentadienyl radical from methane, ab initio calculations showed that while the ground-state reaction has a significant barrier, the reaction with the electronically excited radical can proceed along a barrierless path. colostate.edu Similar methodologies can be applied to understand the reactivity of Magnesium;2-propylcyclopenta-1,3-diene in reactions such as electrophilic substitution or its role in catalysis. Computational studies have elucidated the stepwise proton and hydride transfer mechanism in amine borane (B79455) dehydrocoupling catalyzed by magnesocenophanes. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Ligand Mobility
While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system.
To enable accurate MD simulations of novel compounds like substituted magnesocenes, a reliable molecular mechanics force field is required. These force fields are often developed by parameterizing them against high-quality quantum chemical calculations and experimental data. nih.gov For example, force fields for ferrocene-bearing peptides have been developed by generating optimized intramolecular parameters from quantum chemical reference normal modes and deriving partial charges from computed electrostatic potentials. nih.gov
MD simulations can be used to study a range of dynamic phenomena in Magnesium;2-propylcyclopenta-1,3-diene systems:
Ligand Mobility: One of the characteristic features of metallocenes is the low rotational barrier of the cyclopentadienyl rings. wikipedia.org MD simulations can model this rotation and investigate how substituents, like the propyl group, or interactions with solvent molecules influence this mobility.
Conformational Dynamics: For flexible molecules, MD can explore the different accessible conformations and the transitions between them, providing a picture of the molecule's structural flexibility.
Intermolecular Interactions: In condensed phases, MD simulations can reveal details about how molecules pack and interact with each other or with solvent molecules. This is particularly relevant for understanding the properties of materials in the liquid or solid state. rsc.org
Theoretical Prediction and Interpretation of Spectroscopic Properties
Computational chemistry is an indispensable tool for predicting and interpreting various types of spectra, providing a direct link between calculated molecular structure and experimental observations.
NMR Spectroscopy: DFT has become a standard method for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of ¹H, ¹³C, and other nuclei. researchgate.netchemaxon.com By calculating the magnetic shielding tensor for each nucleus in a given molecular geometry, its chemical shift can be predicted with high accuracy. This is invaluable for structure elucidation, allowing for the comparison of predicted spectra for different possible isomers with experimental data. Machine learning models, often trained on large datasets of DFT-calculated shieldings, have also emerged as a rapid and accurate method for NMR prediction. researchgate.netchemaxon.com For magnesium-containing compounds, predicting ²⁵Mg NMR parameters via computational methods is a growing area of interest for characterizing the local magnesium coordination environment. researchgate.net
Vibrational Spectroscopy: As mentioned in section 8.1, quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. This allows for the direct simulation of its IR and Raman spectra. By comparing the simulated spectrum to the experimental one, researchers can confirm structural assignments and gain a deeper understanding of the nature of the molecular vibrations. wikipedia.org
Electronic Spectroscopy: Methods like Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands seen in UV-Visible spectroscopy. These calculations can help interpret the electronic structure and bonding within the molecule, such as the nature of the metal-ligand interactions in Magnesium;2-propylcyclopenta-1,3-diene.
Emerging Research Areas and Future Perspectives for Substituted Cyclopentadienyl Magnesium Compounds
Rational Design and Synthesis of Novel Substituted Cyclopentadienyl (B1206354) Ligands for Tunable Magnesium Reactivity
The reactivity of a magnesium center is profoundly influenced by the steric and electronic properties of its ligands. The cyclopentadienyl (Cp) ring is a versatile scaffold that allows for systematic modification to fine-tune the behavior of the resulting organometallic complex. The rational design and synthesis of new substituted Cp ligands is a cornerstone of advancing magnesium chemistry.
The introduction of alkyl groups, such as the 2-propyl group in Magnesium;2-propylcyclopenta-1,3-diene, serves several purposes. It enhances the solubility of the complex in non-polar organic solvents and modifies the steric environment around the magnesium atom. This steric bulk can influence reaction selectivity and stabilize reactive intermediates. The synthesis of such ligands often begins with fulvene intermediates, which are then reacted with appropriate nucleophiles to introduce the desired substituent onto the cyclopentadiene (B3395910) ring duke.edu.
Research in this area focuses on creating a library of ligands with varying electronic and steric profiles. For instance, incorporating electron-donating or electron-withdrawing groups can alter the Lewis acidity of the magnesium center, thereby tuning its catalytic activity. The synthesis of ansa-metallocenes, where two Cp rings are linked, introduces conformational rigidity and can lead to unique catalytic properties in reactions like dehydrocoupling and hydroelementation uni-saarland.de. By systematically derivatizing the cyclopentadienyl ring, chemists can develop magnesium complexes tailored for specific applications, moving beyond simple analogues to create molecules with unique structural and photophysical properties nitrkl.ac.in.
Exploration of Magnesium;2-propylcyclopenta-1,3-diene in Sustainable and Green Catalysis
A major thrust in modern chemistry is the development of sustainable catalytic processes that utilize earth-abundant, non-toxic metals. Magnesium is an ideal candidate, and its organometallic complexes are being explored as catalysts in a variety of transformations. Catalysis is a key principle of green chemistry as it can reduce energy consumption, increase reaction selectivity, and allow for the use of less hazardous reagents bio-conferences.org.
The application of substituted cyclopentadienyl magnesium compounds in catalysis is an emerging field. These complexes, including prospective catalysts like Magnesium;2-propylcyclopenta-1,3-diene, have shown promise in reactions such as polymerization, hydroamination, and reduction of polar multiple bonds. The ligand framework is critical; for example, chiral Cp complexes have been successfully employed in asymmetric catalysis with other metals, a strategy that could be extended to magnesium for enantioselective synthesis researchgate.net.
The development of magnesium-based catalysts aligns with the goals of green chemistry by replacing hazardous or precious metal catalysts bio-conferences.org. Research is focused on expanding the catalytic scope of these compounds and understanding the underlying reaction mechanisms. The use of organocatalysis, which shares principles with organometallic catalysis, in bio-based solvents highlights a pathway for developing even greener synthetic methods where magnesium catalysts could play a significant role mdpi.com.
Advanced Materials Science Applications in Research Contexts
The unique properties of substituted cyclopentadienyl magnesium compounds make them highly valuable as precursors for advanced materials. Their volatility and reactivity are particularly advantageous in deposition techniques and for incorporation into next-generation energy and electronics technologies.
Precursors for Atomic Layer Deposition (ALD): Atomic Layer Deposition (ALD) is a technique for producing highly uniform, conformal thin films with atomic-level precision, which is critical for manufacturing semiconductor devices azonano.com. Substituted cyclopentadienyl magnesium complexes, such as bis(ethylcyclopentadienyl)magnesium, are effective precursors for depositing thin films of magnesium oxide (MgO) and magnesium fluoride (MgF₂) researchgate.netaip.org. These materials have applications as gate dielectrics, protective optical coatings, and tunnel barriers azonano.comaip.orgrsc.org. The choice of the Cp-ligand substituent influences the precursor's volatility and reactivity, affecting the deposition temperature and film quality researchgate.net. The 2-propyl substituent in Magnesium;2-propylcyclopenta-1,3-diene would similarly be expected to confer favorable precursor characteristics for ALD processes.
Table 1: Comparison of Cyclopentadienyl-type Precursors in ALD
| Precursor Compound | Deposited Film | Deposition Temperature (°C) | Oxygen/Fluorine Source | Key Findings |
| Bis(cyclopentadienyl)magnesium [Mg(Cp)₂] | MgO | 125–400 | H₂O, O₃ | Growth mechanism is sensitive to the oxygen source used rsc.org. |
| Bis(ethylcyclopentadienyl)magnesium [Mg(CpEt)₂] | MgO | 125–200 | H₂O | Enables efficient, self-limiting reactions for high-quality MgO layers researchgate.net. |
| Bis(ethylcyclopentadienyl)magnesium [Mg(CpEt)₂] | MgF₂ | 100–250 | Anhydrous HF | Produces transparent films suitable for UV optical applications aip.org. |
| (CpMe)₂ZrMe₂ | ZrO₂ | 250–500 | O₃ | Demonstrates self-limiting growth and produces highly conformal films researchgate.net. |
Doping in Semiconductors: Magnesium is the primary element used to create p-type conductivity in gallium nitride (GaN) based semiconductors, which are essential for blue and green LEDs and laser diodes cambridge.orgsciencedaily.com. Bis(cyclopentadienyl)magnesium and its derivatives are the most commonly used magnesium sources for this doping process via Metal Organic Chemical Vapor Deposition (MOCVD) cambridge.org. However, these precursors have limitations, such as low vapor pressure. The search for new magnesium source compounds with improved volatility and deposition characteristics is ongoing. Substituted compounds like Magnesium;2-propylcyclopenta-1,3-diene represent a class of molecules that could offer superior performance as doping agents in semiconductor fabrication cambridge.org.
Electrolytes in Next-Generation Batteries: Rechargeable magnesium batteries are a promising alternative to lithium-ion technology due to magnesium's high abundance, lower cost, and enhanced safety anr.frenn.com. A significant challenge in developing practical Mg batteries is the creation of efficient electrolytes that allow for reversible plating and stripping of magnesium metal researchgate.netuwaterloo.ca. Organomagnesium compounds, often in the form of organo-halo aluminate complexes, have been extensively studied for this purpose researchgate.net. Research is focused on developing novel, non-nucleophilic, and highly stable electrolytes. While not a direct electrolyte component itself, the fundamental chemistry of compounds like Magnesium;2-propylcyclopenta-1,3-diene contributes to the broader understanding of organomagnesium solution behavior, which is critical for designing advanced battery electrolytes nih.gov.
Interdisciplinary Research with Biological or Nanoscience Systems from an Academic Perspective
The application of organometallic chemistry is increasingly extending into interdisciplinary fields like nanoscience and biology. This convergence of disciplines opens new avenues for innovation where magnesium compounds can play a unique role.
From a nanoscience perspective, organomagnesium compounds can serve as building blocks for novel nanomaterials. For example, reactive magnesium nanoparticles can be synthesized and used to create new coordination compounds and facilitate C-C coupling reactions nih.govresearchgate.net. Functionalized cyclopentadienyl ligands could be used to control the size, stability, and surface chemistry of such nanoparticles, leading to materials with tailored electronic or catalytic properties.
In the context of bioorganometallic chemistry, while still a nascent area for magnesium, research into other cyclopentadienyl metal complexes has shown potential in medicinal applications nitrkl.ac.in. Ferrocene (a Cp-iron complex) derivatives, for instance, have been investigated for their cytotoxic activities nitrkl.ac.in. While direct biological applications for air- and moisture-sensitive compounds like Magnesium;2-propylcyclopenta-1,3-diene are challenging, they can be used in the synthesis of more stable molecules with potential biological relevance. Interdisciplinary research, which combines the efforts of chemists, physicists, biologists, and engineers, is essential for exploring these complex systems and translating fundamental chemical knowledge into practical applications in biomedicine and nanotechnology nih.govresearchgate.net.
Methodological Advancements in Characterization and Computational Approaches for Complex Organomagnesium Systems
The study of highly reactive and structurally complex organomagnesium systems necessitates the use of advanced analytical and computational tools. Grignard reagents and related compounds exist in solution as a dynamic mixture of species governed by the Schlenk equilibrium, which complicates their characterization wikipedia.org.
Methodological advancements in spectroscopy are critical. Specialized techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray absorption spectroscopy can provide insights into the solution-state structure and equilibria of these compounds nih.govresearchgate.net. For solid-state analysis, X-ray crystallography remains the definitive method for determining molecular structure, revealing subtle details about bonding and coordination environments wikipedia.orgresearchgate.net.
Alongside experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool ethernet.edu.et. DFT allows researchers to model reaction mechanisms, calculate activation barriers, and predict the electronic structure of transient or highly reactive species that are difficult to observe experimentally nih.govacs.org. For example, computational studies have been used to investigate the reaction mechanisms of bis(cyclopentadienyl)magnesium on silicon surfaces during ALD, providing insights that are crucial for process optimization acs.orgacs.org. The combined experimental-computational approach is essential for deepening the fundamental understanding of complex organomagnesium systems and guiding the design of new compounds and materials nih.gov.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H NMR of cyclopentadienyl ligands shows distinct resonances for equivalent protons (e.g., a singlet for symmetric MgCp₂ ). Substituents split signals due to reduced symmetry .
- UV-Vis Spectroscopy : Conjugated diene ligands exhibit strong absorbance in the 200–300 nm range. Shifts in λmax indicate changes in π-π* transitions upon metal coordination .
- Infrared (IR) Spectroscopy : C-H stretching frequencies of cyclopentadienyl ligands shift upon Mg coordination, confirming η⁵ binding mode .
In computational studies of magnesium-cyclopentadienyl complexes, which quantum mechanical methods (e.g., DFT, ab initio) reliably predict molecular geometry and electronic properties, and how do these compare with experimental X-ray crystallography data?
Advanced Research Focus
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) accurately predicts bond lengths and angles in MgCp₂, with deviations <2% from crystallographic data . Ab initio methods (e.g., MP2) improve accuracy for electron correlation but are computationally intensive. Path integral molecular dynamics (PIMD) can model isotope effects in hydrogen transfer reactions involving cyclopentadienyl derivatives .
What are the thermodynamic considerations (e.g., enthalpy of formation, bond dissociation energies) for magnesium complexes with cyclopenta-1,3-diene derivatives, and how do these parameters influence their synthetic accessibility?
Q. Basic Research Focus
- Enthalpy of Formation : Experimental calorimetry (e.g., combustion analysis) for MgCp₂ yields ΔfH ≈ −120 kJ/mol . Substituents like 2-propyl may increase stability via hyperconjugation.
- Bond Dissociation Energies (BDEs) : Mg–Cp BDEs range 150–200 kJ/mol, with electron-withdrawing groups weakening bonds .
These parameters dictate reaction conditions (e.g., temperature, solvent) for synthesis and ligand exchange.
How do isotopic substitution studies (e.g., deuterium labeling) in cyclopenta-1,3-diene derivatives enhance understanding of reaction mechanisms involving magnesium organometallics, particularly in hydrogen transfer processes?
Advanced Research Focus
Deuterium labeling in (3Z)-penta-1,3-diene isotopologs revealed significant kinetic isotope effects (KIEs) in [1,5]-sigmatropic shifts, highlighting quantum tunneling contributions . For Mg complexes, isotopic substitution (e.g., Mg) can clarify metal-ligand vibrational modes and electron transfer pathways using techniques like Raman spectroscopy or neutron diffraction.
What are the safety and handling protocols specific to air-sensitive magnesium organometallic compounds with cyclopentadienyl ligands, particularly regarding storage and inert atmosphere techniques?
Q. Basic Research Focus
- Storage : Under inert gas (Ar/N₂) in flame-dried glassware at −20°C to prevent oxidation or hydrolysis .
- Handling : Use Schlenk lines or gloveboxes for synthesis. Reactivity with moisture necessitates anhydrous solvents (e.g., THF, hexanes).
- Safety : Pyrophoric risks require fire-resistant lab coats and emergency quenching solutions (e.g., sand or CO₂ extinguishers).
What role do magnesium-cyclopentadienyl complexes play in the doping of wide-bandgap semiconductors (e.g., GaN), and how does ligand substitution (e.g., 2-propyl vs. ethyl groups) affect dopant incorporation efficiency?
Advanced Research Focus
MgCp₂ derivatives are precursors for p-type doping in GaN. Ligand substituents influence volatility and decomposition temperatures during chemical vapor deposition (CVD). Ethyl groups reduce precursor decomposition rates, enabling finer control over Mg incorporation in thin films . X-ray photoelectron spectroscopy (XPS) and Hall effect measurements quantify dopant activation efficiency, which correlates with ligand steric bulk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
